molecular formula C16H14ClNO B2959582 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole CAS No. 879581-19-8

1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B2959582
CAS No.: 879581-19-8
M. Wt: 271.74
InChI Key: IWQBJXWSRIEVAF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole typically involves the acylation of 2-methyl-2,3-dihydro-1H-indole with 4-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s structure allows it to bind to certain receptors or proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-2-methyl-2,3-dihydro-1H-indole can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c1-11-10-13-4-2-3-5-15(13)18(11)16(19)12-6-8-14(17)9-7-12/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQBJXWSRIEVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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